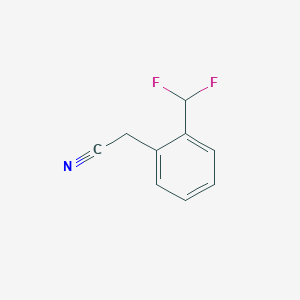

2-(2-(Difluoromethyl)phenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(Difluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenylacetonitrile using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(2-(Difluoromethyl)phenyl)acetonitrile may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-(Difluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Difluoromethyl ketones, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenylacetonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The difluoromethyl group is known to enhance the pharmacological properties of compounds. Research indicates that substituents like difluoromethyl can significantly affect the lipophilicity and metabolic stability of drug candidates.

- Lipophilicity Modulation: Compounds containing difluoromethyl groups exhibit altered lipophilicity compared to their non-fluorinated counterparts. For example, studies have shown that difluoromethylbenzene has a higher logP value (2.4) than phenol (1.5), suggesting improved membrane permeability which is crucial for drug absorption .

- Pharmacokinetics: The incorporation of difluoromethyl groups can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles in lead-like drug structures . The presence of such groups can also reduce the metabolic activation pathways that lead to toxicity.

Synthesis of Pharmaceutical Intermediates

2-(2-(Difluoromethyl)phenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. The compound's structure allows for further functionalization through established synthetic pathways:

- Difluoromethylation Reactions: Recent advancements in difluoromethylation techniques enable the selective introduction of the difluoromethyl group into aromatic systems. This has implications for synthesizing complex molecules with specific biological activities .

- Radical Chemistry Applications: The compound can be utilized in radical-mediated transformations, which are valuable in constructing diverse molecular architectures relevant to drug discovery .

Material Science

In addition to its medicinal applications, this compound is being explored for its properties in materials science:

- Fluorinated Polymers: The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. This makes them suitable for applications in coatings and advanced materials .

- Nanotechnology: Research into nanostructured materials often utilizes fluorinated compounds due to their unique surface properties, which can improve the functionality of nanocarriers in drug delivery systems.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-(Difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The nitrile group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(Trifluoromethyl)phenylacetonitrile

- 2-(Fluoromethyl)phenylacetonitrile

- 2-(Chloromethyl)phenylacetonitrile

Comparison: 2-(2-(Difluoromethyl)phenyl)acetonitrile is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits higher lipophilicity and metabolic stability, making it a valuable intermediate in various synthetic and industrial applications .

Biologische Aktivität

2-(2-(Difluoromethyl)phenyl)acetonitrile, with the chemical formula C9H7F2N, is an organic compound that has garnered attention for its potential biological activities. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a difluoromethyl group attached to a phenyl ring, linked to an acetonitrile moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H7F2N |

| Molecular Weight | 181.16 g/mol |

| CAS Number | 1000556-48-8 |

| InChI Key | BZPZUXSCXCFTBO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, while the nitrile group can participate in interactions with enzymes and receptors. This dual functionality may lead to modulation of various biological pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in MRC-5 and HepG2 cells, suggesting potential use in cancer therapeutics .

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective properties of this compound. In particular, it has been studied for its ability to inhibit caspase-2, an enzyme implicated in neurodegenerative diseases. The selectivity of certain derivatives over caspase-3 indicates a promising avenue for developing treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

-

Caspase Inhibition : A study screening a library of electrophilic fragments identified several compounds with significant inhibition of caspase-2, including derivatives related to this compound. These compounds showed selectivity over caspase-3, which is critical for minimizing side effects in therapeutic applications .

Compound ID pIC50 (Caspase-2) Selectivity Factor Compound 17 5.28 >12 Compound 196 6.15 10 - Cytotoxicity Assays : Cytotoxicity against mammalian cells was assessed using standard assays like Alamar Blue and MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations .

Eigenschaften

IUPAC Name |

2-[2-(difluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPZUXSCXCFTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.